Hidroquinolinas

Hydroquinolines are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) and a quinoline ring structure. Structurally, they feature an aromatic heterocyclic system consisting of a benzene ring fused to a pyridine ring with one nitrogen atom. These compounds exhibit diverse applications across various industries due to their unique chemical properties.

In pharmaceuticals, hydroquinolines are utilized as intermediates in the synthesis of drugs targeting various diseases such as cancer and bacterial infections. Their ability to act as antimicrobial agents makes them valuable in developing new treatments for infectious diseases. Additionally, they have shown potential in combating inflammation and neurodegenerative disorders.

Moreover, hydroquinolines find applications in agrochemicals, where their efficacy against pests and pathogens can enhance crop productivity. In the cosmetic industry, these compounds are employed as skin-lightening agents due to their ability to inhibit melanin production, thereby reducing hyperpigmentation and promoting a more even complexion.

The versatile nature of hydroquinolines allows for further customization through modifications such as halogenation or introduction of other functional groups, tailoring them to specific applications.

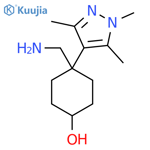

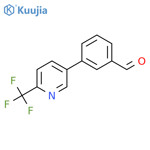

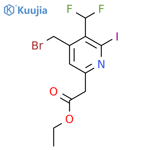

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

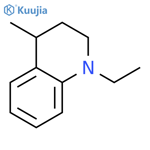

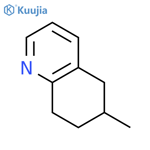

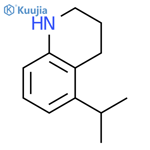

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-4-methyl- | 57928-07-1 | C12H17N |

|

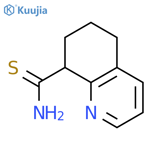

5,6,7,8-tetrahydroquinoline-8-carbothioamide | 53400-60-5 | C10H12N2S |

|

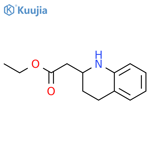

ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate | 5100-58-3 | C13H17NO2 |

|

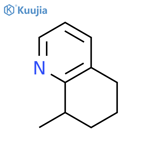

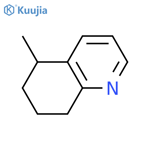

5,6,7,8-tetrahydro-8-methyl-Quinoline | 52601-66-8 | C10H13N |

|

5,6,7,8-tetrahydro-6-methyl-Quinoline | 52601-65-7 | C10H13N |

|

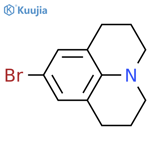

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido3,2,1-IJquinoline | 70173-54-5 | C12H14BrN |

|

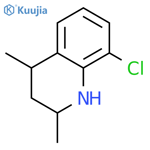

Quinoline, 8-chloro-1,2,3,4-tetrahydro-2,4-dimethyl- | 89445-95-4 | C11H14ClN |

|

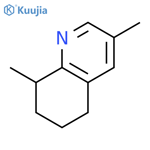

Quinoline, 5,6,7,8-tetrahydro-3,8-dimethyl- | 89732-57-0 | C11H15N |

|

5-(propan-2-yl)-1,2,3,4-tetrahydroquinoline | 777013-12-4 | C12H17N |

|

5-methyl-5,6,7,8-tetrahydroquinoline | 71350-31-7 | C10H13N |

Literatura relevante

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados